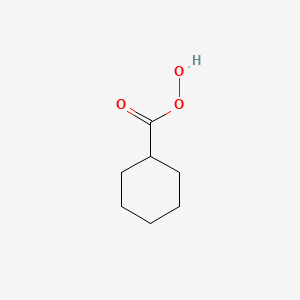

Cyclohexanecarboperoxoic Acid

Description

Cyclohexanecarboperoxoic acid (IUPAC name: Cyclohexanecarboperoxoic acid) is a peroxycarboxylic acid with the molecular formula C₇H₁₂O₃. Its structure consists of a cyclohexane ring substituted with a carboperoxoyl group (-C(O)-OOH), distinguishing it from non-peroxy carboxylic acids like cyclohexanecarboxylic acid . The compound is recognized for its oxidizing properties, which arise from the reactive peroxide (-O-O-) bond. Unlike older nomenclature (e.g., "peroxycyclohexanecarboxylic acid"), the IUPAC term "carboperoxoic" emphasizes the functional group hierarchy .

Properties

CAS No. |

5106-47-8 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

cyclohexanecarboperoxoic acid |

InChI |

InChI=1S/C7H12O3/c8-7(10-9)6-4-2-1-3-5-6/h6,9H,1-5H2 |

InChI Key |

BVPBPBQDQZIFSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboperoxoic acid can be synthesized through the oxidation of cyclohexanecarboxylic acid using hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:

Oxidation of Cyclohexanecarboxylic Acid: Cyclohexanecarboxylic acid is treated with hydrogen peroxide (H₂O₂) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) to form cyclohexanecarboperoxoic acid.

Reaction Conditions: The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent decomposition of the peroxy acid.

Industrial Production Methods

In an industrial setting, the production of cyclohexanecarboperoxoic acid involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Epoxidation of Alkenes

Cyclohexanecarboperoxoic acid facilitates epoxidation via a concerted cyclic mechanism :

-

The alkene’s π-electrons attack the electrophilic peroxy oxygen.

-

Simultaneously, the peroxy oxygen’s lone pairs participate in σ-bond formation with the adjacent carbon.

-

The reaction produces an epoxide and cyclohexanecarboxylic acid as a byproduct.

Key Mechanistic Features :

Oxidation of Hydrocarbons

In the presence of transition metal catalysts (e.g., Co(acac)₂, Mn(acac)₂), cyclohexanecarboperoxoic acid initiates radical chain oxidations :

Reaction Pathway :

-

Initiation :

-

The peroxy acid generates phthalimide-N-oxyl (PINO) radicals.

-

PINO abstracts hydrogen from hydrocarbons (e.g., cyclohexane), forming alkyl radicals.

-

-

Propagation :

-

Alkyl radicals react with O₂ to form peroxyl radicals.

-

Peroxyl radicals abstract hydrogen from additional hydrocarbon molecules.

-

-

Termination :

-

Radical recombination yields oxidized products (e.g., cyclohexanol, cyclohexanone).

-

| Catalyst | Loading (mol%) | Conversion (%) | Adipic Acid Selectivity (%) |

|---|---|---|---|

| Co(acac)₂ | 0.05 | 37 | 51 |

| Co(acac)₂ | 0.25 | 67 | 9 |

| Mn(acac)₂ | 0.125 | 51 | 37 |

Higher cobalt loadings increase conversion but reduce selectivity due to overoxidation . Manganese enhances selectivity by moderating radical chain propagation .

Electrophilic Substitution Reactions

Cyclohexanecarboperoxoic acid reacts with electrophiles (E⁺) at the nucleophilic peroxy oxygen :

-

Strong Electrophiles (e.g., H⁺, SO₃) : Direct attack forms an oxonium intermediate, which loses a proton to yield substituted products .

-

Weak Electrophiles (e.g., alkyl halides) : Deprotonation to the carboxylate anion enhances nucleophilicity, enabling SN2 reactions .

Example : Methyl ester synthesis via diazomethane :

Reaction Optimization Strategies

Kinetic studies reveal that reaction variables critically influence outcomes :

-

Temperature : Elevated temperatures (≥100°C) accelerate radical formation but risk decomposition .

-

Solvent Polarity : Polar solvents enhance PINO solubility, improving oxidation efficiency .

-

Substrate Ratio : A 1:1 cyclohexane/cyclohexanone mixture maximizes adipic acid yield by synergistic radical initiation .

Scientific Research Applications

Cyclohexanecarboperoxoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of epoxides and other oxygenated compounds.

Biology: It is employed in the study of oxidative stress and its effects on biological systems.

Medicine: Research into its potential use in drug synthesis and as a precursor for pharmaceuticals.

Industry: Utilized in the production of fine chemicals, polymers, and as a bleaching agent.

Mechanism of Action

The mechanism by which cyclohexanecarboperoxoic acid exerts its effects involves the transfer of an oxygen atom to the substrate. This process typically occurs through a concerted mechanism, where the peroxy acid forms a transition state with the substrate, leading to the formation of the oxidized product. The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups:

| Compound Name | CAS No. | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Cyclohexanecarboperoxoic acid | - | C₇H₁₂O₃ | Carboperoxoyl (-C(O)-OOH) | Cyclohexane ring with peroxy acid group |

| Ethaneperoxoic acid (Peracetic acid) | 79-21-0 | C₂H₄O₃ | Carboperoxoyl (-C(O)-OOH) | Simple aliphatic peroxy acid |

| Butanediperoxoic acid | - | C₄H₈O₆ | Two carboperoxoyl groups | Linear chain with dual peroxide bonds |

| Benzenecarboximidoperoxoic acid | - | C₇H₇NO₃ | Carboximidoperoxoyl (-C(=NH)-OOH) | Benzene ring with imidoperoxy group |

| Cyclohexanecarboxylic acid | 98-89-5 | C₇H₁₂O₂ | Carboxylic acid (-COOH) | Cyclohexane ring with carboxylic group |

| trans-Cyclohexane-1,3-dicarboxylic acid | 2305-30-8 | C₈H₁₂O₄ | Two carboxylic groups | Cyclohexane ring with trans-diacid |

Notes:

Reactivity and Stability

Cyclohexanecarboperoxoic Acid :

- Reactivity : Strong oxidizer due to the labile -O-O- bond. Used in epoxidation and hydroxylation reactions.

- Stability: Less stable than non-peroxy analogs; sodium salt (CAS 64203-48-1) enhances stability for storage .

- Decomposition : May release toxic fumes under heat or incompatible conditions (e.g., strong acids/alkalis) .

Comparison with Similar Peroxy Acids :

Ethaneperoxoic Acid (Peracetic Acid) :

- Higher volatility and broader industrial use (e.g., disinfection, polymer synthesis).

- More thermally stable than cyclohexane analogs due to simpler structure .

Limited commercial applications due to handling challenges.

Benzenecarboximidoperoxoic Acid :

- Aromatic ring stabilizes the molecule but reduces solubility in polar solvents.

- Reactivity modulated by the electron-withdrawing imido group .

Non-Peroxy Analogs :

- Used in polymer and pharmaceutical synthesis (e.g., adipic acid precursors) .

- trans-Cyclohexane-1,3-dicarboxylic Acid :

- Higher melting point and rigidity due to dual carboxylic groups; used in specialty polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.